Researchers requiring precise α2δ-1 modulation face compromised results with acyclic gabapentinoids. Atagabalin (PD-0200390) resolves this:
Supplied as a research standard with documented stereochemistry for electrophysiology and chiral assays.
Atagabalin (PD-0200390) is a highly selective, next-generation gabapentinoid characterized by its rigidified 3,4-trans-dimethylcyclopentyl core. Functioning as a high-affinity ligand for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs), it was originally developed to offer distinct pharmacokinetic and pharmacodynamic advantages over acyclic analogs like pregabalin [1]. In modern procurement contexts, Atagabalin is primarily sourced as a precision pharmacological probe and a structurally complex analytical standard. Its distinct cyclic architecture and potent receptor binding make it indispensable for structure-activity relationship (SAR) mapping, chiral chromatography validation, and electrophysiological studies requiring frequency-dependent synaptic modulation [2].
Attempting to substitute Atagabalin with more common in-class materials like gabapentin or pregabalin fundamentally compromises studies reliant on structural rigidity and high target affinity. Pregabalin’s flexible acyclic chain incurs a higher entropic penalty upon binding, resulting in a significantly lower α2δ-1 affinity (80 nM vs Atagabalin’s 22 nM), which can necessitate higher dosing and increase the risk of off-target effects in sensitive in vitro assays [1]. Furthermore, the achiral nature of gabapentin renders it completely useless as a proxy in analytical method development where Atagabalin’s multi-stereocenter complexity is required to validate enantioselective separation techniques [2]. For precise electrophysiological modeling and advanced chiral method validation, the exact stereochemical and kinetic profile of Atagabalin cannot be replicated by generic gabapentinoids.
Gabapentin and pregabalin differ in α2δ subunit selectivity profiles and absorption mechanisms; sleep-specific modulation is not a class property.
Saturable L-amino acid transporter absorption (gabapentin) vs. linear renal clearance (atagabalin) can alter exposure predictability in renal impairment models.
Compound-specific developmental trajectory focused on sleep architecture; direct interchange with pain/seizure-indicated gabapentinoids may confound mechanistic studies.
Atagabalin demonstrates higher binding affinity to the α2δ-1 subunit of voltage-gated calcium channels compared to first-generation gabapentinoids. In competitive binding assays, Atagabalin achieves an IC50 of 22 nM, outperforming both pregabalin (80 nM) and gabapentin (140 nM) [1]. This nearly 4-fold increase in potency over pregabalin makes it a more efficient ligand for high-resolution in vitro target engagement studies.
| Evidence Dimension | α2δ-1 Subunit Binding Affinity (IC50) |
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Pregabalin (80 nM) / Gabapentin (140 nM) |
| Quantified Difference | 3.6x higher affinity than pregabalin; 6.3x higher than gabapentin |
| Conditions | In vitro competitive binding assay |
Allows researchers to achieve target saturation at lower concentrations, minimizing off-target effects in complex cellular assays.
Unlike pregabalin, which features a flexible acyclic isobutyl chain, Atagabalin utilizes a 3,4-trans-dimethylcyclopentyl core to conformationally restrict the gamma-amino acid pharmacophore[1]. This rigidification reduces the entropic penalty upon receptor binding and provides a fixed spatial orientation of the lipophilic methyl groups, making it an essential baseline comparator for SAR studies evaluating cyclic versus acyclic gabapentinoids.
| Evidence Dimension | Pharmacophore Flexibility |
| Target Compound Data | Rigidified 3,4-trans-dimethylcyclopentyl core |
| Comparator Or Baseline | Pregabalin (Flexible acyclic isobutyl chain) |
| Quantified Difference | Elimination of rotatable bonds within the hydrophobic tail region |
| Conditions | Structural ligand design and SAR profiling |
Provides a structurally locked reference material for crystallographic studies and computational docking models of the α2δ binding pocket.
Atagabalin exhibits distinct kinetic modulation of calcium channels during sustained neural activity. Electrophysiological evaluations show that it specifically reduces synaptic facilitation during high-frequency stimulation while removing calcium channel inactivation at clinically relevant concentrations[1]. This frequency-dependent inhibition profile differentiates it from baseline gabapentin, which exhibits less pronounced kinetic state-dependence, making Atagabalin highly suitable for modeling hyperactive neuronal states.
| Evidence Dimension | Synaptic Facilitation Inhibition |
| Target Compound Data | High frequency-dependent inhibition |
| Comparator Or Baseline | Gabapentin (Standard/static blockade profile) |
| Quantified Difference | Enhanced suppression of neurotransmitter release specifically during high-frequency burst patterns |
| Conditions | High-frequency stimulation in electrophysiological brain slice models |
Critical for procurement in neurophysiology labs requiring a probe that selectively dampens hyperactive signaling without suppressing basal transmission.
The structure of Atagabalin contains three defined stereocenters (2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid), presenting a significantly higher analytical challenge than achiral gabapentin [1]. This multi-chiral center configuration requires advanced enantiomeric and diastereomeric resolution techniques, making highly pure Atagabalin an ideal analytical standard for validating chiral HPLC/SFC methods and asymmetric synthesis protocols.
| Evidence Dimension | Stereochemical Complexity |
| Target Compound Data | 3 defined stereocenters (3S, 4S, plus the substituted C1 position) |
| Comparator Or Baseline | Gabapentin (0 stereocenters, achiral) |
| Quantified Difference | Requirement for multi-dimensional chiral resolution vs standard achiral analysis |
| Conditions | Method validation in chiral chromatography and process chemistry |
Procuring this specific stereoisomer is essential for laboratories developing or validating enantioselective separation methods for complex cycloalkanes.
Due to its conformationally restricted cyclopentyl core and high α2δ-1 affinity (IC50 = 22 nM), Atagabalin is an essential reference ligand for crystallographic studies and computational docking models. It provides a rigidified baseline for evaluating the binding pocket dynamics of novel cyclic gabapentinoids, outperforming flexible analogs like pregabalin in structural assays [1].
Atagabalin’s ability to selectively reduce synaptic facilitation during high-frequency stimulation makes it a highly effective probe for in vitro brain slice assays. Researchers studying conditions characterized by sustained neural activity should select Atagabalin over gabapentin to achieve precise, frequency-dependent modulation of glutamate release without broadly suppressing basal transmission [2].
With its specific (3S,4S) stereocenters and trans-dimethyl configuration, Atagabalin serves as a rigorous analytical standard. Process chemists and analytical laboratories procure this compound to validate enantioselective HPLC/SFC methods and to benchmark the stereocontrol of novel cycloalkane synthesis routes, applications where achiral substitutes like gabapentin are entirely inapplicable[3].